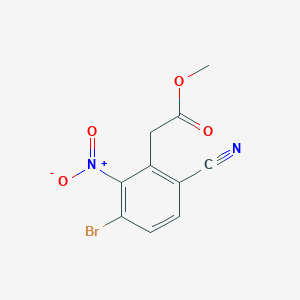![molecular formula C11H6N4O B1417459 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 124570-55-4](/img/structure/B1417459.png)
5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Vue d'ensemble
Description
“5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile” is a chemical compound. It has been identified as a scaffold in the synthesis of PI3Kα inhibitors , and it has also been used in the development of insecticides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a [5+1] annulation reaction with 5-amino-1H-phenylpyrazole and dialkyl bromomalonate was used to design and synthesize 27 novel five-substituted 4,5-dihydropyrazolo[1,5-a]quinazolines .Molecular Structure Analysis
While specific structural analysis data for “this compound” is not available, similar compounds have been studied. For example, compound 1 with a pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold was identified as a PI3Kα inhibitor .Applications De Recherche Scientifique
Chemical and Biological Properties of Quinazoline Derivatives
Quinazoline derivatives, closely related to the chemical structure of 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile, have been extensively studied for their broad spectrum of biological activities. These compounds have shown promising applications in medicinal chemistry, particularly in the development of anticancer drugs. Quinazoline and its derivatives inhibit Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in the progression of various cancers. Unlike first-generation EGFR inhibitors, quinazoline derivatives inhibit both wild-type and mutated forms of EGFR. This makes them valuable in the synthesis of new anticancer agents, with several patents approved for their use as kinase inhibitors, histone deacetylase inhibitors, and in affecting other metabolic pathways (Ravez et al., 2015).
Quinazolines in Optoelectronic Materials
Apart from their medicinal applications, quinazoline derivatives are also pivotal in the field of optoelectronics. Functionalized quinazolines and pyrimidines have been recognized for their roles in creating novel optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, contributing significantly to the development of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. The electroluminescent properties of quinazoline derivatives make them suitable for applications in photo- and electroluminescence, demonstrating the versatility of quinazoline-based compounds beyond pharmaceutical uses (Lipunova et al., 2018).
CO2 Conversion into Value-Added Chemicals
Research has also explored the use of quinazoline derivatives in environmental chemistry, particularly in carbon capture and utilization (CCU) strategies. Ionic liquid-based catalysts have been tuned for the conversion of CO2 into quinazoline-2,4(1H,3H)-diones, showcasing an innovative approach to reducing atmospheric CO2 levels. This application highlights the potential of quinazoline derivatives in contributing to sustainable chemistry and the mitigation of climate change impacts (Zhang et al., 2023).
Orientations Futures
Propriétés
IUPAC Name |
5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O/c12-5-7-6-13-15-9-4-2-1-3-8(9)11(16)14-10(7)15/h1-4,6H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVNWXTVBDLWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B1417376.png)












